molecular formula C12H13ClN4O2 B2596568 3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride CAS No. 2034527-77-8

3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride

Cat. No.: B2596568
CAS No.: 2034527-77-8
M. Wt: 280.71
InChI Key: SEPGDDTVVNGOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzoic acid derivative features a pyrimidine heterocycle, a structural motif prevalent in compounds with diverse biological activities . The molecular framework of this chemical aligns with structural analogs that have demonstrated potential as scaffolds for developing enzyme inhibitors, particularly targeting essential kinases in pathogens . Compounds bearing the para-aminobenzoic acid (PABA) scaffold are recognized for their favorable drug-like properties, including generally good tolerance and ease of intestinal absorption, making them valuable templates in pharmaceutical development . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and utilize appropriate personal protective equipment (PPE).

Properties

IUPAC Name

3-[(4-amino-6-methylpyrimidin-2-yl)amino]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2.ClH/c1-7-5-10(13)16-12(14-7)15-9-4-2-3-8(6-9)11(17)18;/h2-6H,1H3,(H,17,18)(H3,13,14,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPGDDTVVNGOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.

    Amination: The amino group is introduced into the pyrimidine ring through a nucleophilic substitution reaction using an appropriate amine.

    Coupling with Benzoic Acid: The pyrimidine derivative is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups back to amino groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of amino groups.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Benzoic Acid Derivatives

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Reference
3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride (Target) Not explicitly provided* ~300–350 (est.) Pyrimidine (4-amino, 6-methyl), benzoic acid, HCl
3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)benzoic acid hydrochloride C21H24N3O6Cl 449.88 Quinazoline (bulkier substituents: methoxyethoxy)
4-({[3-(4-Methylphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}methyl)benzoic acid C25H22N2O3S2 462.59 Benzothienopyrimidine, sulfur-linked methyl group
3-Methyl-2-(methylamino)benzoic acid hydrochloride (iso-4f) C9H12NO2Cl 217.65 Methyl group at position 3, methylamino at position 2
3-Chloro-2-methyl-6-(methylamino)benzoic acid hydrochloride (4g) C9H11ClNO2Cl 252.10 Chloro and methyl groups, methylamino at position 6

Notes:

  • Compared to sulfur-containing analogs (e.g., benzothienopyrimidine in ), the target lacks sulfur atoms, which may reduce toxicity risks but limit metal-binding capabilities.
  • Substituent positions (e.g., methylamino at position 2 vs. 3 in iso-4f ) significantly alter electronic properties and solubility.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data
Compound Name Solubility (HCl Salt) LogP (Estimated) Biological Activity (Inferred) Reference
Target compound High (due to HCl) ~1.5–2.0 Likely kinase inhibition or antimicrobial activity
LY2409881 hydrochloride High 3.2 Kinase inhibitor (e.g., JAK/STAT pathways)
TP-238 Hydrochloride Moderate 2.8 Anticancer (pyrimidine-based targeting)
3-(Aminomethyl)benzoic acid hydrochloride High 0.5 Intermediate for peptide synthesis

Key Observations :

  • The target’s pyrimidine-amino group may enhance binding to enzymatic active sites (similar to LY2409881 ), but its simpler structure could reduce potency compared to bulkier derivatives.
  • LogP values suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Biological Activity

3-((4-Amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride, also known by its CAS number 641569-94-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H14N4O2
  • Molecular Weight : 306.32 g/mol
  • IUPAC Name : 4-methyl-3-((4-(3-pyridinyl)pyrimidin-2-yl)amino)benzoic acid

The biological activity of this compound is primarily linked to its interactions with various molecular targets involved in cellular processes:

  • Inhibition of Protein Degradation : Studies have shown that derivatives of benzoic acid can enhance the activity of proteasomal and lysosomal degradation pathways, which are crucial for maintaining cellular homeostasis and protein quality control .
  • Antitumor Activity : The compound has been evaluated for its potential as an antitumor agent. Research indicates that it may inhibit the proliferation of cancer cells by modulating signaling pathways associated with cell growth and survival .
  • Anti-inflammatory Effects : In vitro studies suggest that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory diseases .

Case Studies and Experimental Data

  • Cell Line Studies : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity against specific cancer types, with IC50 values indicating potent activity at low concentrations .
  • Proteasome Activity Assays : The compound was tested for its ability to activate proteasome-mediated degradation pathways in human fibroblast cells. Results showed an increase in proteolytic activity, suggesting a role in enhancing protein turnover and potentially mitigating cellular stress responses .
  • In Silico Studies : Computational modeling has indicated that the compound binds effectively to key enzymes involved in protein degradation, such as cathepsins B and L. The binding affinity scores suggest strong interactions that may translate into biological efficacy .

Summary of Biological Activities

Activity TypeObservations
AntitumorSignificant inhibition of cancer cell proliferation; IC50 values < 10 µM
Anti-inflammatoryReduced cytokine production in stimulated cell cultures
Proteasome ActivationEnhanced proteolytic activity observed in human fibroblasts
Enzyme InteractionStrong binding affinity for cathepsins B and L in computational models

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-((4-amino-6-methylpyrimidin-2-yl)amino)benzoic acid hydrochloride, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation of pyrimidine precursors with benzoic acid derivatives. For example, analogous syntheses (e.g., AZD8931 in ) use sequential coupling reactions, followed by hydrochlorination. Key intermediates are characterized using melting point analysis, IR spectroscopy (to confirm amide/amine bonds), and 1^1H/13^13C NMR to verify regioselectivity . Purification often involves recrystallization from ethanol/ether mixtures, as described for hydrochloride salt formation in .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • IR spectroscopy : Identifies characteristic NH/OH stretches (3200–3500 cm1^{-1}) and carbonyl peaks (~1680 cm1^{-1}) from the benzoic acid moiety .
  • NMR : 1^1H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) on the pyrimidine ring. 13^13C NMR confirms quaternary carbons in the heterocyclic core .
  • Mass spectrometry : High-resolution MS validates the molecular ion ([M+H]+^+) and fragments (e.g., loss of HCl) .

Q. How is purity assessed, and what are common impurities in the synthesis?

  • Methodological Answer : Purity is determined via HPLC (≥98% as per ) using C18 columns and UV detection at 254 nm. Common impurities include unreacted precursors (e.g., 4-amino-6-methylpyrimidin-2-amine) and by-products from incomplete hydrochlorination. Residual solvents (e.g., chloroform) are quantified using GC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the hydrochlorination step?

  • Methodological Answer : Key parameters include:

  • Temperature control : Maintain <5°C during acid chloride reactions to prevent hydrolysis (as in ).
  • Stoichiometry : Use a 10% excess of HCl gas in anhydrous ethanol to ensure complete salt formation while avoiding decomposition .
  • Workup : Employ fractional crystallization to isolate the hydrochloride salt from unreacted amines, as described in .

Q. What strategies resolve contradictions between spectral data (e.g., NMR vs. XRD) for structural elucidation?

  • Methodological Answer : Contradictions often arise from polymorphism or solvate formation. For example:

  • XRD analysis ( ) provides definitive bond lengths/angles but requires single crystals.
  • Dynamic NMR can detect conformational flexibility in solution that XRD misses.
  • DFT calculations (e.g., Gaussian09) model theoretical spectra to cross-validate experimental data .

Q. How are stability and degradation pathways studied under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies involve:

  • Forced degradation : Expose the compound to 0.1N HCl/NaOH (40°C, 72 hrs) and analyze via LC-MS to identify hydrolysis products (e.g., cleavage of the pyrimidine-benzoic acid bond) .
  • Thermogravimetric analysis (TGA) : Determines decomposition thresholds (>200°C typical for hydrochloride salts) .

Q. What methods are used to analyze bioactivity contradictions across in vitro vs. in vivo models?

  • Methodological Answer : Discrepancies may stem from pharmacokinetic factors (e.g., poor solubility). Strategies include:

  • Solubility enhancement : Use co-solvents (DMSO/PEG400) or nanoformulation.
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may explain in vivo efficacy .
  • Receptor binding assays : Compare target affinity (e.g., kinase inhibition) across cell lines and animal tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.